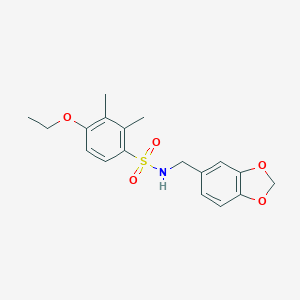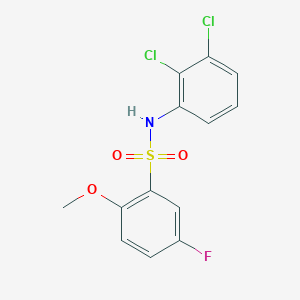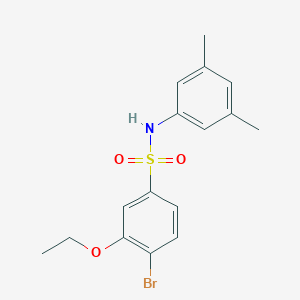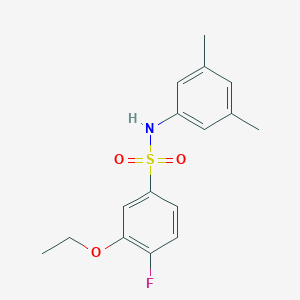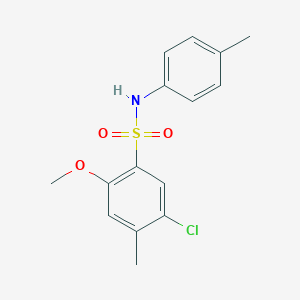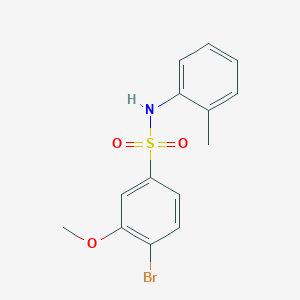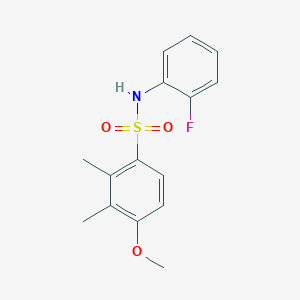![molecular formula C17H19N3O3S B288439 1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole, commonly known as EIT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EIT is a benzotriazole derivative that contains a sulfonamide group and an ethoxyisopropyl substituent, which makes it a promising candidate for various applications in the fields of chemistry, biology, and medicine.
科学研究应用
EIT has been extensively studied for its potential applications in various scientific fields. In chemistry, EIT has been used as a photoinitiator for polymerization reactions, as well as a catalyst for the synthesis of organic compounds. In biology, EIT has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal drugs. EIT has also been studied for its potential use as a fluorescent probe for imaging biological systems.
作用机制
The mechanism of action of EIT is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. EIT has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. EIT has also been shown to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of the cell wall of fungi.
Biochemical and Physiological Effects
EIT has been shown to have various biochemical and physiological effects. In vitro studies have shown that EIT inhibits the growth of various bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida albicans. EIT has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of EIT is its versatility in various scientific fields. EIT can be used as a photoinitiator for polymerization reactions, a catalyst for organic synthesis, an antimicrobial and antifungal agent, and a fluorescent probe for imaging biological systems. However, one limitation of EIT is its low solubility in water, which can make it difficult to use in some biological experiments.
未来方向
There are several future directions for the study of EIT. One potential area of research is the development of new antibiotics and antifungal drugs based on the structure of EIT. Another potential area of research is the use of EIT as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to determine the potential of EIT as an anticancer agent and to understand its mechanism of action in more detail.
合成方法
The synthesis of EIT involves the reaction of 4-ethoxy-3-isopropylphenylamine with chlorosulfonyl isocyanate in the presence of triethylamine. This reaction yields the intermediate compound, which is then treated with sodium azide to form EIT. The overall yield of this synthesis method is around 50%, and the purity of the product can be increased by recrystallization.
属性
产品名称 |
1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole |
|---|---|
分子式 |
C17H19N3O3S |
分子量 |
345.4 g/mol |
IUPAC 名称 |
1-(4-ethoxy-3-propan-2-ylphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C17H19N3O3S/c1-4-23-17-10-9-13(11-14(17)12(2)3)24(21,22)20-16-8-6-5-7-15(16)18-19-20/h5-12H,4H2,1-3H3 |
InChI 键 |
OKUFCRAGYZYETD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
规范 SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




